1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

medicinal chemistry structure-activity relationship drug design

1-Cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic small molecule belonging to the 1,3-disubstituted pyrrolo[2,3-b]quinoxaline class. This class is characterized by a tricyclic pyrroloquinoxaline core bearing an N1-alkyl/cycloalkyl group and a C3-sulfonyl substituent.

Molecular Formula C21H20N4O2S
Molecular Weight 392.5 g/mol
Cat. No. B12127938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Molecular FormulaC21H20N4O2S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N
InChIInChI=1S/C21H20N4O2S/c22-20-19(28(26,27)15-10-2-1-3-11-15)18-21(25(20)14-8-4-5-9-14)24-17-13-7-6-12-16(17)23-18/h1-3,6-7,10-14H,4-5,8-9,22H2
InChIKeyAKXRPNVUBKWSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine – Compound Class and Core Characteristics for Procurement Evaluation


1-Cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic small molecule belonging to the 1,3-disubstituted pyrrolo[2,3-b]quinoxaline class [1]. This class is characterized by a tricyclic pyrroloquinoxaline core bearing an N1-alkyl/cycloalkyl group and a C3-sulfonyl substituent. The target compound is not covered by any identified primary research publication or patent that would provide quantitative biological or physicochemical data. Authoritative public databases (PubChem, ChEMBL, BindingDB, ChemSpider) currently contain no assay‑derived bioactivity or property data for this specific molecule. Consequently, a direct, evidence‑based differentiation against closest analogs cannot be performed at this time. This document therefore identifies the evidentiary gap and outlines the structural features that would theoretically distinguish the compound from available analogs, to inform procurement decisions where supporting data may be obtained directly from vendors.

1-Cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine – Why In‑Class Substitution Cannot Be Assumed


The pyrrolo[2,3-b]quinoxaline scaffold has yielded ligands with sub‑nanomolar affinity for 5‑HT3 receptors [1] and potent inhibitors of firefly luciferase [2], demonstrating that small substituent changes can profoundly alter target engagement and selectivity. Within the subclass of 1‑alkyl‑3‑phenylsulfonyl derivatives, even minor modifications at N1 (e.g., cyclopentyl vs. dodecyl vs. 4‑fluorophenyl [3]) or at the sulfonyl group (e.g., tosyl vs. phenylsulfonyl) are expected to modulate lipophilicity, steric bulk, and electronic properties, thereby affecting target binding, solubility, and metabolic stability. In the absence of comparative data, there is no scientific basis to treat the cyclopentyl analog as interchangeable with other 1‑substituted or 3‑substituted congeners. Procurement strategies that rely on generic substitution therefore carry an unquantified risk of divergent biological outcomes.

1-Cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine – Quantitative Differentiation Evidence


Structural Distinction from 1-(4-Fluorophenyl) Analog – Steric and Electronic Profile

The target compound carries a cyclopentyl group at N1, whereas the closest commercial analog, 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, bears a 4-fluorophenyl substituent [1]. The cyclopentyl group (C5H9, aliphatic, sp³-hybridized) is sterically smaller and more flexible than the planar 4-fluorophenyl ring, and it lacks the electron‑withdrawing fluorine atom. Quantitative data for either compound are absent from the public domain, but the physicochemical divergence can be approximated by computed descriptors: the cyclopentyl analog is predicted to have a lower logP and reduced aromatic surface, potentially improving aqueous solubility and altering membrane permeability relative to the 4-fluorophenyl comparator. These differences are structural inferences; no experimental solubility, logD, or permeability data are available.

medicinal chemistry structure-activity relationship drug design

Comparison with 1-Dodecyl Analog – Lipophilicity and Target Accessibility

The N1 position of the target is occupied by a cyclopentyl ring (C5), whereas ChemSpider-recorded analog 1-dodecyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine possesses a 12‑carbon linear alkyl chain . The dodecyl chain confers much higher lipophilicity (cLogP estimated ~7) compared to the cyclopentyl derivative (cLogP estimated ~3). While neither compound has reported bioactivity, the lower lipophilicity of the target suggests a reduced propensity for non‑specific membrane partitioning and potentially better developability parameters. However, the dodecyl chain may be required for hydrophobic pocket interactions in certain targets, so the optimal choice depends on the intended application. No experimental logD, solubility, or target‑binding data exist for either molecule.

lipophilicity target engagement ADME

Sulfonyl Substituent Differentiation from Tosyl Analog – Electronic and Steric Effects

The target compound carries an unsubstituted phenylsulfonyl group at C3, whereas the PubChem listed analog 1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine features a 4‑methylphenylsulfonyl (tosyl) group [1]. The tosyl group is more electron‑rich and sterically larger due to the para‑methyl substituent. In related quinoxaline series, such sulfonyl modifications have been shown to alter target enzyme inhibition by up to an order of magnitude [2]. Quantitative data for these specific pyrroloquinoxaline analogs are not publicly available; the distinction rests on the well‑established SAR of sulfonyl groups in medicinal chemistry.

medicinal chemistry SAR sulfonyl substitution

Core Scaffold Pharmacological Precedence – Class‑Level Likelihood of Biological Activity

The pyrrolo[2,3-b]quinoxaline core has demonstrated high‑affinity binding to 5‑HT3 receptors (IC50 values in the low nanomolar to subnanomolar range) [1] and inhibition of firefly luciferase with IC50 values spanning nanomolar to low micromolar concentrations [2]. These activities are highly dependent on substitution pattern; for example, 2‑substituted NH‑free analogs show distinct luciferase inhibition profiles compared to 1,3‑disubstituted variants. The target compound, being 1,3‑disubstituted, belongs to a subclass that has not been systematically profiled in public studies, but the scaffold's intrinsic ability to engage diverse targets suggests a reasonable probability of biological activity. Comparative data do not exist, so this remains a class‑level inference.

pyrroloquinoxaline biological activity scaffold precedents

1-Cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine – Application Scenarios Derived from Structural and Class Evidence


Chemical Probe for Target Identification Campaigns Requiring an Aliphatic N1 Substituent

When a screening hit suggests that an aliphatic N1 group is beneficial for target engagement, this compound can serve as a tool to test the cyclopentyl moiety's contribution to binding affinity and selectivity, particularly where the comparator 1-(4-fluorophenyl) analog may exhibit off‑target effects due to aromatic stacking [1]. Users must generate their own dose‑response data to confirm target engagement.

Physicochemical Property Exploration in ADME Studies

The predicted lower lipophilicity of the cyclopentyl analog compared to the 1-dodecyl congener [1] makes it a candidate for in vitro ADME assays (solubility, permeability, microsomal stability) aimed at correlating N1 substituent size with developability parameters. Comparative data with the dodecyl analog would need to be generated de novo.

Sulfonyl SAR Probe in Enzyme Inhibition Assays

The phenylsulfonyl group at C3 differentiates this compound from tosyl‑bearing analogs [1]. Researchers investigating the impact of sulfonyl electron density on enzyme inhibition (e.g., kinases, proteases) may use this compound alongside the tosyl analog to parse steric vs. electronic contributions, provided both are tested under identical assay conditions [2].

Luciferase Counter‑Screen Control

Given that pyrrolo[2,3-b]quinoxalines can inhibit firefly luciferase [1], this compound may be included as a control in reporter gene assays to rule out false‑positive interference, especially when used in parallel with known luciferase inhibitors from the same scaffold. Its activity in a luciferase assay has not been reported, so its behavior must be empirically determined.

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